molecular formula C15H8BrFN4S B279360 3-(3-Bromophenyl)-6-(4-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

3-(3-Bromophenyl)-6-(4-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B279360
M. Wt: 375.2 g/mol
InChI Key: QGFJZDXJVWPRLX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3-Bromophenyl)-6-(4-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 3-(3-Bromophenyl)-6-(4-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is not fully understood. However, it is believed to exert its antitumor activity by inhibiting the growth and proliferation of cancer cells through the induction of apoptosis. It has also been suggested that this chemical compound may exert its antimicrobial activity by disrupting the cell membrane of microorganisms.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. In vitro studies have demonstrated that this chemical compound can induce cell cycle arrest and apoptosis in cancer cells. Additionally, it has also been shown to exhibit antibacterial and antifungal activity against various microorganisms.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3-(3-Bromophenyl)-6-(4-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole in lab experiments is its potent activity against cancer cells and microorganisms. This makes it a promising candidate for the development of novel anticancer and antimicrobial agents. However, one of the limitations of using this chemical compound is its low solubility in water, which can make it difficult to formulate into a suitable dosage form for clinical use.

Future Directions

There are several future directions for the research of 3-(3-Bromophenyl)-6-(4-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. One of the most promising directions is the development of novel anticancer and antimicrobial agents based on this chemical compound. Additionally, further studies are needed to elucidate the mechanism of action of this compound and to identify its molecular targets. Furthermore, the development of new synthetic methods for the preparation of this compound and its derivatives could also lead to the discovery of new bioactive molecules.

Synthesis Methods

The synthesis of 3-(3-Bromophenyl)-6-(4-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves the reaction of 3-bromoaniline, 4-fluoroaniline, and 2-mercapto-1,3,4-triazole in the presence of a catalyst. The reaction is carried out under reflux conditions in a suitable solvent, such as dimethyl sulfoxide (DMSO), for several hours. The resulting product is then purified and characterized using various analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and elemental analysis.

Scientific Research Applications

3-(3-Bromophenyl)-6-(4-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been studied extensively for its potential applications in various fields of scientific research. One of the most promising applications of this chemical compound is in the field of medicinal chemistry, where it has been shown to exhibit potent antitumor activity against various cancer cell lines. Additionally, it has also been investigated for its potential use as an antimicrobial agent, with promising results.

Properties

Molecular Formula

C15H8BrFN4S

Molecular Weight

375.2 g/mol

IUPAC Name

3-(3-bromophenyl)-6-(4-fluorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C15H8BrFN4S/c16-11-3-1-2-10(8-11)13-18-19-15-21(13)20-14(22-15)9-4-6-12(17)7-5-9/h1-8H

InChI Key

QGFJZDXJVWPRLX-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)Br)C2=NN=C3N2N=C(S3)C4=CC=C(C=C4)F

Canonical SMILES

C1=CC(=CC(=C1)Br)C2=NN=C3N2N=C(S3)C4=CC=C(C=C4)F

Origin of Product

United States

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